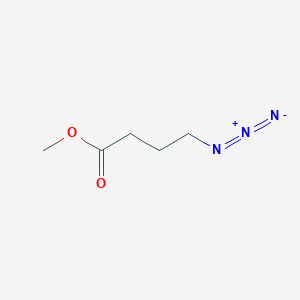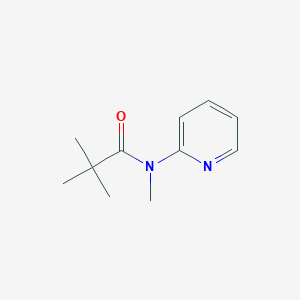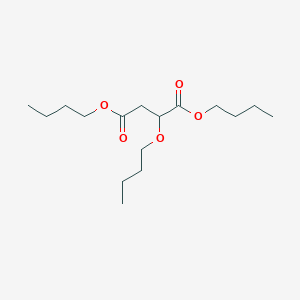
(2-氧代-1,3-恶唑烷-3-基)乙酸
描述
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid, also known as OXA, is an organic acid with a wide range of applications in scientific research. OXA is a versatile compound that can be used in a variety of experiments and processes, including synthesis, biochemical and physiological effects, and mechanisms of action. OXA has been studied extensively and is used in both laboratory and industrial settings.
科学研究应用
构象分析和潜在的生物学应用
- β-拟肽折叠体: (4R)-(2-氧代-1,3-恶唑烷-4-基)-乙酸 (D-Oxac) 已被合成并分析其形成 β-拟肽折叠体的潜力。这些均聚物倾向于在水中折叠成规则的螺旋结构,使其适用于生物系统中的应用 (Luppi 等人,2004).
氨基酸衍生物的合成
- 用于合成 α-氨基酸的衍生物: [2,2-双(三氟甲基)-5-氧代-1,3-恶唑烷-4-基]乙酸的衍生物已被用于合成各种天然和非天然 α-氨基酸,表明其在氨基酸衍生物合成中的用途 (Burger 等人,1992).
晶体结构和合成
- 肽模拟物的晶体学研究: N-保护的 (5-氧代-1,3-恶唑烷-4-基)乙酸已被结构分析,揭示了它们作为基于琥珀酰亚胺的肽模拟物合成中的中间体的潜力,这些模拟物具有构象限制和潜在的反应性 (Abell 等人,1997).
钙受体
- 钙受体设计: 该化合物参与了二肽的合成和构象分析,旨在设计新的钙受体。其中一种化合物被认为对钙结合有希望,突出了其在受体设计中的潜力 (Luppi 等人,2005).
在合成有机化学中的应用
- 合成有机化学中的框架: 1,3-恶唑烷-2-酮核,包括 2-氧代-1,3-恶唑烷变体,因其在合成有机化学中的普及性而著称,特别是在构建恶唑烷-2-酮环中。这反映了其在合成方法学中的广泛应用 (Zappia 等人,2007).
电子密度和生物活性
- 电荷密度分析: 已研究生物活性分子 (2-氧代-1,3-苯并恶唑-3(2H)-基)乙酸的电荷密度,提供了对其分子结构和分子间相互作用的见解,这些相互作用对其生物活性至关重要 (Wang 等人,2016).
属性
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCFQBYLWXKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506544 | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
CAS RN |
75125-23-4 | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














